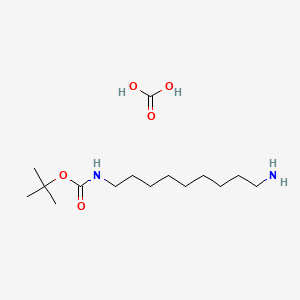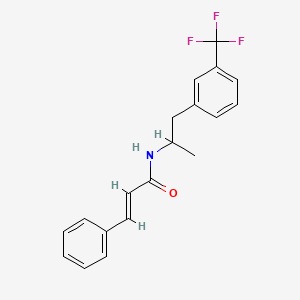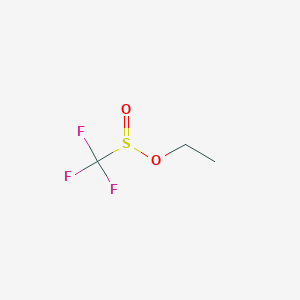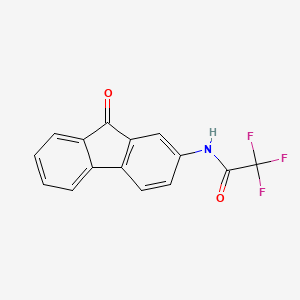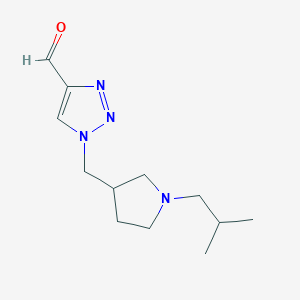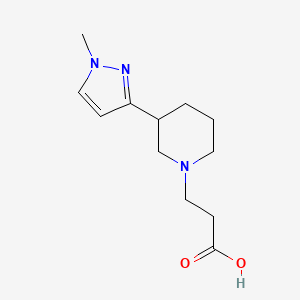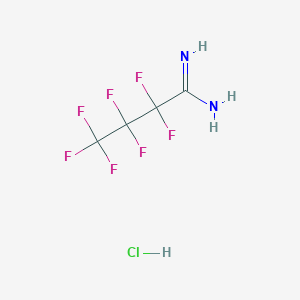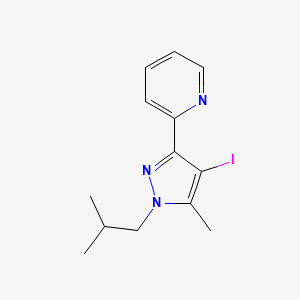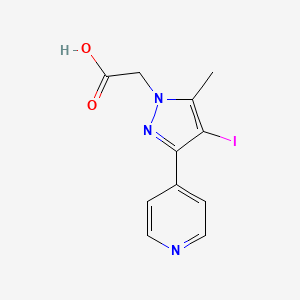
Physaminimin N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Physaminimin N is a natural product that has garnered attention in the field of life sciencesThe compound is cataloged under the number TN5325 and has the CAS number 2131235-87-3 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of amines, including compounds like Physaminimin N, can be achieved through several methods. One common approach is the reduction of nitriles, amides, and nitro compounds using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation over platinum . Another method involves the S_N2 displacement reaction, where an alkyl halide reacts with a nucleophile like azide ion (N3–), followed by reduction to yield the desired amine .
Industrial Production Methods
Industrial production of amines typically involves large-scale chemical reactions under controlled conditions The choice of method depends on the specific requirements of the compound being synthesized, including purity, yield, and cost-effectiveness
Analyse Chemischer Reaktionen
Types of Reactions
Physaminimin N, like other amines, can undergo various chemical reactions, including:
Oxidation: Amines can be oxidized to form nitroso compounds, nitriles, or amine oxides.
Reduction: Reduction of nitro compounds to amines is a common reaction.
Substitution: Amines can participate in nucleophilic substitution reactions, such as S_N1 and S_N2 reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation with platinum.
Substitution: Alkyl halides and nucleophiles like azide ion (N3–) are used in S_N2 reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of amines can yield nitroso compounds, while reduction of nitro compounds results in primary amines.
Wissenschaftliche Forschungsanwendungen
Physaminimin N has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a research tool to study various biological processes and has potential therapeutic applications. The compound’s unique structure makes it a valuable candidate for drug design and development .
Wirkmechanismus
The mechanism of action of Physaminimin N involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects through modulation of neurotransmitter systems, similar to other amines. This modulation can influence various physiological processes, making it a potential candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Physaminimin N can be compared to other amines and nitrogen-containing compounds, such as:
Amines: Basicity and reactivity can vary based on the structure and substituents.
Amides: Less basic compared to amines due to resonance stabilization.
Anilines: Less basic than alkylamines due to the aromatic system
Similar Compounds
- Methylamine
- Aniline
- Benzylamine
Eigenschaften
Molekularformel |
C28H36O8 |
|---|---|
Molekulargewicht |
500.6 g/mol |
IUPAC-Name |
(1R,2R,5S,6R,9S,12S,13R,18R,19R)-6-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-2,18,19-trihydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-15-ene-8,14-dione |
InChI |
InChI=1S/C28H36O8/c1-14-12-21(35-22(31)15(14)2)25(4)18-8-11-27(33)17-13-20(30)28(34)9-5-6-19(29)24(28,3)16(17)7-10-26(18,27)23(32)36-25/h5-6,16-18,20-21,30,33-34H,7-13H2,1-4H3/t16-,17+,18+,20+,21+,24-,25+,26+,27+,28-/m0/s1 |
InChI-Schlüssel |
PMJMDQQHBCVGBA-SVYXCKMUSA-N |
Isomerische SMILES |
CC1=C(C(=O)O[C@H](C1)[C@]2([C@H]3CC[C@@]4([C@@]3(CC[C@H]5[C@H]4C[C@H]([C@@]6([C@@]5(C(=O)C=CC6)C)O)O)C(=O)O2)O)C)C |
Kanonische SMILES |
CC1=C(C(=O)OC(C1)C2(C3CCC4(C3(CCC5C4CC(C6(C5(C(=O)C=CC6)C)O)O)C(=O)O2)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Droperidol Imp. D (EP); (1RS)-1-[4-(4-Fluorophenyl)-4-oxobutyl]-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1,2,3,6-tetrahydropyridine 1-Oxide Hydrochloride; Droperidol Imp. D (EP) as Hydrochloride; Droperidol Impurity D as Hydrochloride](/img/structure/B13426107.png)
![4-[(2-Cyanohydrazinyl)methylideneamino]benzoic acid](/img/structure/B13426119.png)
